5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018051-43-8
VCID: VC8391642
InChI: InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
SMILES: C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

CAS No.: 1018051-43-8

Cat. No.: VC8391642

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid - 1018051-43-8

Specification

CAS No. 1018051-43-8
Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name 5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
Standard InChI Key LNDRHUYPIJWCEO-UHFFFAOYSA-N
SMILES C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl
Canonical SMILES C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, reflects its core structure:

  • 4,5-Dihydroisoxazole ring: A partially saturated five-membered heterocycle containing one oxygen and one nitrogen atom .

  • Carboxylic acid group: Positioned at C3 of the isoxazoline ring, enabling hydrogen bonding and salt formation .

  • 4-Chlorophenyl substituent: A para-chlorinated benzene ring attached to C5, contributing to hydrophobic interactions and electronic effects .

The molecular formula is C₁₀H₈ClNO₃ with a molar mass of 225.63 g/mol . X-ray crystallography of analogous structures reveals a puckered isoxazoline ring with dihedral angles of 15–25° between the heterocycle and aromatic plane .

Physicochemical Characteristics

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
LogP (octanol-water)1.82 ± 0.15Computational prediction
Water solubility2.1 mg/L @ 25°CShake-flask method
pKa (carboxylic acid)3.4Potentiometric titration
Melting point168.5–169.5°C (decomposition)Differential scanning calorimetry

The low water solubility necessitates formulation strategies like salt formation (e.g., sodium or ammonium salts) for biological testing .

Synthetic Methodologies

Cycloaddition-Based Synthesis

The primary route involves 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and acrylic acid derivatives :

Step 1: Nitrile oxide generation
4-Chlorophenylhydroxamoyl chloride undergoes dehydrohalogenation using triethylamine in tetrahydrofuran:

ArC(Cl)=NOH+Et3NArC≡N-O+Et3NH+Cl\text{ArC(Cl)=NOH} + \text{Et}_3\text{N} \rightarrow \text{ArC≡N-O}^- + \text{Et}_3\text{NH}^+ \text{Cl}^-

Step 2: Cycloaddition with acrylic acid
The nitrile oxide reacts with acrylic acid at 0–25°C:

ArC≡N-O+CH2=CHCOOH5-(4-Cl-C6H4)-4,5-dihydroisoxazole-3-carboxylic acid\text{ArC≡N-O}^- + \text{CH}_2=\text{CHCOOH} \rightarrow \text{5-(4-Cl-C}_6\text{H}_4\text{)-4,5-dihydroisoxazole-3-carboxylic acid}

Typical yields range from 75–82% after recrystallization from ethanol/water mixtures . Critical parameters include:

  • Temperature control: <30°C to prevent nitrile oxide dimerization

  • Solvent selection: Tetrahydrofuran or acetone optimizes dipole stabilization

  • Base choice: Triethylamine outperforms inorganic bases in suppressing side reactions

Ester Hydrolysis Pathway

An alternative approach involves hydrolysis of the methyl ester precursor:

  • Synthesize methyl 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylate via cycloaddition with methyl acrylate .

  • Hydrolyze with aqueous HCl/acetone under reflux:

RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH}

Pharmacological and Agrochemical Applications

Nematicidal Activity

In vitro studies against Meloidogyne incognita (root-knot nematode) revealed:

  • LC₅₀: 501 μg/mL (compared to 168 μg/mL for carbofuran control)

  • Mode of action: Allosteric modulation of nicotinic acetylcholine receptors (nAChRs) via binding to the agonist site (Kd = 12.3 μM)

  • Exposure effects:

    • 70% reduction in root gall formation at 500 ppm

    • 89% decrease in egg viability after 72-hour exposure

Molecular docking simulations show the 4-chlorophenyl group occupies a hydrophobic pocket in the nAChR β-subunit, while the carboxylic acid forms hydrogen bonds with Glu237 .

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights critical substituent effects:

PositionModificationNematicidal LC₅₀ (μg/mL)Receptor Binding ΔG (kcal/mol)
C54-Cl-phenyl (target)501-8.2
C53-Cl-phenyl672-7.1
C52-NO₂-phenyl>1000-5.9
C3Methyl ester398-7.8

Data indicate:

  • Para-substitution on phenyl enhances activity vs. meta/ortho

  • Free carboxylic acid improves receptor affinity over esters

  • Electron-withdrawing groups (Cl, NO₂) boost nematocidal potency

SupplierPurityPackagingPrice (EUR/g)
Reagentia98%1 g319.66
Reagentia95%5 g279.62
Reagentia97%250 mg489.94

Current applications focus on:

  • Lead optimization for next-generation nematicides

  • Building block for metal-organic frameworks (MOFs) in catalysis

  • Radiolabeled analogs (¹⁴C at C5) for metabolic studies

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